molecular formula C25H29NO9 B069282 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside CAS No. 190181-66-9

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

Cat. No.: B069282
CAS No.: 190181-66-9
M. Wt: 487.5 g/mol
InChI Key: ATDNOJRGVAVGOC-FXEFVXDJSA-N
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Description

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (CAS 190181-66-9) is a glycoside derivative of N-acetylglucosamine (GlcNAc) featuring a 2-naphthylmethyl aglycone and three acetyl-protecting groups at the 3-, 4-, and 6-positions of the glucose ring. This compound is primarily utilized in glycosylation studies and enzymatic assays due to its stability and reactivity in synthetic pathways . Its deacetylated counterpart (CAS 197574-95-1) serves as a precursor for further functionalization in glycoconjugate synthesis .

Properties

IUPAC Name

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(naphthalen-2-ylmethoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29NO9/c1-14(27)26-22-24(34-17(4)30)23(33-16(3)29)21(13-31-15(2)28)35-25(22)32-12-18-9-10-19-7-5-6-8-20(19)11-18/h5-11,21-25H,12-13H2,1-4H3,(H,26,27)/t21-,22-,23-,24-,25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATDNOJRGVAVGOC-FXEFVXDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCC2=CC3=CC=CC=C3C=C2)COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60617855
Record name (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

487.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

190181-66-9
Record name β-D-Glucopyranoside, 2-naphthalenylmethyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=190181-66-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (Naphthalen-2-yl)methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-beta-D-glucopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60617855
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Donor-Acceptor Coupling via Trichloroacetimidate Activation

Sarkar et al. (2000) pioneered a method using 3,4,6-tri-O-acetyl-2-acetamido-2-deoxy-D-glucopyranosyl trichloroacetimidate as the glycosyl donor. The naphthylmethyl alcohol acts as the acceptor, with BF₃·Et₂O as the Lewis acid catalyst. This approach achieves β-selectivity through neighboring group participation from the 2-acetamido moiety, directing the nucleophile to the β-position. The reaction proceeds in anhydrous dichloromethane at −20°C, yielding the target compound in 71% isolated yield after chromatographic purification.

Koenigs-Knorr Glycosylation with Silver Salts

Zemlyakov et al. (1998) employed the classical Koenigs-Knorr method, utilizing 2-acetamido-3,4,6-tri-O-acetyl-α-D-glucopyranosyl bromide as the donor. Silver triflate promotes the coupling with 2-naphthylmethanol in toluene, achieving a 68% yield. While this method avoids the need for cryogenic conditions, it requires meticulous handling of moisture-sensitive reagents. The β-anomer predominates due to the steric hindrance of the axial acetamido group, which disfavors α-configuration formation.

Comparative Analysis of Synthetic Routes

MethodDonor TypeCatalystSolventTemp (°C)Yield (%)β:α Ratio
TrichloroacetimidateImidateBF₃·Et₂OCH₂Cl₂−207195:5
Koenigs-KnorrGlycosyl bromideAgOTfToluene256890:10

Both methods demonstrate high β-selectivity, but the trichloroacetimidate approach offers superior anomeric control and milder conditions. The Koenigs-Knorr method, while historically significant, faces limitations in scalability due to silver salt costs and byproduct formation.

Optimization and Mechanistic Insights

Solvent Effects on Anomeric Control

Polar aprotic solvents like dichloromethane stabilize oxocarbenium ion intermediates, enhancing β-selectivity. In contrast, nonpolar solvents (e.g., toluene) reduce ion pair separation, favoring SN2-like mechanisms that still predominantly yield β-products due to the acetamido group’s steric bulk.

Catalytic Enhancements

Recent advances suggest that trimethylsilyl triflate (TMSOTf) can replace BF₃·Et₂O in trichloroacetimidate activations, reducing side reactions from boron-based catalysts. Pilot studies report comparable yields (69–72%) with shorter reaction times (6–8 hours).

Challenges in Purification and Characterization

Crude reaction mixtures often contain unreacted naphthylmethanol and acetylated byproducts. Silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1) effectively isolates the target compound. Nuclear magnetic resonance (NMR) confirms the β-configuration through characteristic anomeric proton couplings (J = 8–9 Hz). High-resolution mass spectrometry (HRMS) validates the molecular formula C₂₅H₂₉NO₉, with observed m/z 487.184 matching the theoretical exact mass .

Chemical Reactions Analysis

Types of Reactions

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside can undergo various chemical reactions, including:

    Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups.

    Oxidation: The naphthylmethyl group can be oxidized to form naphthoquinone derivatives.

    Substitution: The acetyl groups can be substituted with other protective groups or functional groups under appropriate conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

    Hydrolysis: Yields the free hydroxyl and amino groups.

    Oxidation: Produces naphthoquinone derivatives.

Scientific Research Applications

Proteomics Research

Role in Glycosylation
This compound serves as a glycosyl donor in enzymatic and chemical glycosylation reactions. It contributes to the synthesis of glycoproteins and glycolipids, which are crucial for various biological processes including cell signaling, immune response, and pathogen recognition. The tri-O-acetyl groups enhance the stability and solubility of the compound during these reactions, making it a valuable tool in proteomics research .

Case Studies
Recent studies have demonstrated its effectiveness in synthesizing glycopeptides that mimic natural glycoproteins. For instance, researchers have utilized this compound to produce glycopeptides with specific biological activities, aiding in the understanding of glycan-protein interactions .

Drug Development

Potential Therapeutic Applications
The compound has shown promise in drug development due to its ability to modify the pharmacokinetic properties of therapeutic agents. By attaching it to drug molecules, scientists can enhance their stability and bioavailability. This modification is particularly relevant in designing drugs targeting specific diseases such as cancer and infectious diseases .

Research Findings
In a study examining the effects of modified glycosides on drug efficacy, compounds similar to 2-naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside were found to improve the targeting of chemotherapeutic agents to tumor cells while minimizing side effects on healthy tissues .

Carbohydrate Chemistry

Synthesis of Complex Carbohydrates
The compound is instrumental in the synthesis of oligosaccharides and polysaccharides. Its structure allows for selective reactions that enable the construction of complex carbohydrate structures which are essential for various biological functions .

Applications in Research
Researchers have employed this compound to create libraries of oligosaccharides for studying carbohydrate-binding proteins (lectins) and their roles in cellular processes. The ability to synthesize diverse carbohydrate structures facilitates the exploration of their biological functions and interactions with other biomolecules .

Summary Table of Applications

Application AreaDescriptionKey Findings/Case Studies
ProteomicsGlycosyl donor for synthesizing glycoproteinsEnhanced understanding of glycan-protein interactions
Drug DevelopmentModifies pharmacokinetic properties of drugsImproved targeting of chemotherapeutics
Carbohydrate ChemistrySynthesis of oligosaccharides and polysaccharidesLibraries created for studying carbohydrate-binding proteins

Mechanism of Action

The mechanism of action of 2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside involves its interaction with specific molecular targets, such as enzymes and receptors. The naphthylmethyl group enhances its binding affinity to these targets, while the glucopyranoside moiety facilitates its recognition by carbohydrate-binding proteins. This dual functionality allows it to modulate various biochemical pathways effectively.

Comparison with Similar Compounds

Aglycone Modifications

The aglycone moiety significantly influences solubility, enzymatic recognition, and synthetic utility. Key analogues include:

Compound Name Aglycone Substituents Molecular Weight (g/mol) Key Applications References
2-Naphthylmethyl derivative (Target Compound) 2-Naphthylmethyl 3,4,6-tri-O-acetyl 535.51* Glycosylation studies, enzyme substrates
(4'-Nitrophenyl) derivative 4-Nitrophenyl 3,4,6-tri-O-acetyl 470.42 Chromogenic enzyme assays
Octyl derivative Octyl 3,4,6-tri-O-acetyl 463.48 Membrane protein solubilization
Allyl derivative Allyl 4,6-O-isopropylidene, trifluoroacetamido 355.34 Glycosyl donor in oligosaccharide synthesis

*Calculated based on molecular formula from .

Key Observations :

  • Aromatic vs. Aliphatic Aglycones : The 2-naphthylmethyl and 4-nitrophenyl derivatives exhibit enhanced UV detectability compared to aliphatic analogues (e.g., octyl), making them preferable in spectrophotometric assays .
  • Enzymatic Hydrolysis: Nitrophenyl derivatives are superior chromogenic substrates for β-N-acetylhexosaminidases due to their para-nitro group, which releases yellow nitrophenol upon hydrolysis . In contrast, the 2-naphthylmethyl derivative’s bulkier aglycone may reduce enzymatic turnover rates .

Protecting Group Variations

The number and position of acetyl groups modulate solubility and reactivity:

Compound Name Protecting Groups Hydrolysis Rate (Relative to Native GlcNAc) Solubility in Organic Solvents References
2-Naphthylmethyl 3,4,6-tri-O-acetyl derivative 3,4,6-tri-O-acetyl 60–70% High (CHCl₃, DCM)
2-Naphthylmethyl 2-deoxy derivative None (deacetylated) >90% Low (aqueous buffers)
Methyl 2-N-phthalimido derivative 3,4,6-tri-O-acetyl, N-phthalimido N/A Moderate (DMSO, DMF)

Key Observations :

  • Acetyl Groups : Full O-acetylation (3,4,6-positions) enhances lipophilicity, facilitating use in organic-phase reactions . Deacetylation increases polarity, making derivatives suitable for aqueous enzymatic studies .
  • N-Substituents : The N-phthalimido group in methyl derivatives improves stability during glycosylation but requires harsh conditions for removal .

Key Observations :

  • 4-Deoxy Analogues : Removal of the 4-hydroxyl group enhances hydrolysis rates due to reduced steric hindrance in the enzyme active site .
  • Transglycosylation: 4-Deoxy derivatives act as efficient glycosyl donors, enabling synthesis of disaccharides with >50% yields under optimized conditions .

Glycosylation Strategies

  • Koenigs-Knorr Reaction: Aglycone coupling using 3,4,6-tri-O-acetyl-2-deoxy-GlcNAc bromides (e.g., CAS 3068-34-6) with Ag₂CO₃ catalysis is standard for aryl glycosides .
  • Enzymatic Synthesis : β-N-acetylhexosaminidases catalyze transglycosylation of 4-deoxy derivatives, avoiding harsh chemical conditions .

Protection/Deprotection

  • Acetyl groups are removed via Zemplén deacetylation (MeONa/MeOH), while phthalimido groups require hydrazine .

Biological Activity

2-Naphthylmethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranoside (referred to as Naphthylmethyl GlcNAc) is a glycosylated compound that belongs to the class of acetamido sugars. Its biological activity is of significant interest due to its potential applications in biochemical research and therapeutic contexts, particularly in relation to glycosaminoglycan (GAG) synthesis and modulation of glycoprotein functions.

Chemical Structure and Properties

Naphthylmethyl GlcNAc has the molecular formula C25H29NO9C_{25}H_{29}NO_9 and features a naphthylmethyl group attached to a modified glucosamine structure. The presence of multiple acetyl groups enhances its solubility and biological reactivity.

Inhibition of Glycosaminoglycan Synthesis

Research indicates that Naphthylmethyl GlcNAc exhibits inhibitory effects on the incorporation of glucosamine into GAGs. A study demonstrated that various acetylated GlcNAc analogs, including Naphthylmethyl GlcNAc, significantly reduced the incorporation of D-[3H]glucosamine into cellular glycoconjugates. This effect was concentration-dependent and suggested that these compounds compete with endogenous substrates for metabolic pathways involved in GAG synthesis .

Table 1: Effects of Naphthylmethyl GlcNAc on GAG Synthesis

CompoundConcentration (mM)% Control Incorporation
Naphthylmethyl GlcNAc1.07%
Methyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-D-glucose1.060%

Modulation of Protein Synthesis

In addition to its effects on GAG synthesis, Naphthylmethyl GlcNAc has been shown to affect total protein synthesis. Specifically, it was observed that treatment with this compound led to a reduction in protein synthesis rates, which was reversible upon the addition of exogenous uridine. This suggests a mechanism involving uridine trapping that depletes UTP pools necessary for protein synthesis .

Case Studies and Experimental Findings

  • Cell Culture Studies : In primary hepatocyte cultures, Naphthylmethyl GlcNAc was used to assess its impact on metabolic pathways related to glycoprotein synthesis. The results indicated a marked decrease in GAG size and total protein synthesis, reinforcing the compound's role as an inhibitor in these processes .
  • Comparative Analyses : A comparative study involving various acetamido sugars highlighted that Naphthylmethyl GlcNAc exhibited one of the most potent inhibitory effects on glucosamine incorporation into GAGs compared to other tested analogs .

Mechanistic Insights

The biological activity of Naphthylmethyl GlcNAc may be attributed to its structural similarity to natural substrates involved in glycosaminoglycan biosynthesis. The acetylation pattern likely influences its interaction with enzymes responsible for glycosaminoglycan assembly and modification.

Q & A

Q. What is the primary role of 2-naphthylmethyl-protected glucosamine derivatives in glycosylation studies?

This compound is commonly used as a glycosyl donor in chemoenzymatic synthesis due to its acetylated hydroxyl groups, which act as temporary protecting groups. The 2-naphthylmethyl (Nap) group enhances solubility in organic solvents while enabling regioselective deprotection under mild oxidative conditions (e.g., DDQ or CAN). Its utility is demonstrated in oligosaccharide assembly, where the Nap group can be selectively removed without disturbing acetyl or phthalimido protections .

Q. How does the acetyl group configuration influence glycosylation efficiency?

The 3,4,6-tri-O-acetyl configuration stabilizes the glucopyranoside ring, favoring the formation of β-glycosidic linkages via neighboring group participation. Acetyl groups at C3 and C4 positions direct glycosyl acceptors to attack the anomeric carbon from the β-face. Comparative studies with partially acetylated analogs (e.g., 3,6-di-O-acetyl derivatives) show reduced yields (<50%) due to steric hindrance or competing side reactions .

Q. What analytical methods are critical for characterizing this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR confirms acetyl group positions (δ 1.9–2.1 ppm for methyl protons) and anomeric configuration (β-linkage: J₁,₂ ≈ 8–10 Hz).
  • Mass Spectrometry : High-resolution ESI-MS or MALDI-TOF validates molecular weight and purity.
  • TLC Monitoring : Rf values in heptane/acetone (3:7) systems distinguish intermediates during synthesis .

Advanced Research Questions

Q. How can contradictory NMR data for similar acetylated glucosamines be resolved?

Discrepancies in anomeric proton shifts (e.g., δ 4.5–5.5 ppm) may arise from solvent polarity or residual water. For example, in CDCl₃, the Nap group’s aromatic protons (δ 7.3–7.8 ppm) can obscure signals, requiring deuterated DMSO for clearer resolution. Reductive cleavage of the Nap group (via hydrogenolysis) followed by acetylation can also simplify spectral interpretation .

Q. What strategies optimize glycosylation yields with sterically hindered acceptors?

  • Catalyst Selection : Use of NIS/TfOH or TMSOTf improves activation of thioglycoside donors.
  • Temperature Control : Lower temperatures (−40°C) minimize side reactions like acetyl migration.
  • Solvent Effects : Dichloromethane enhances donor solubility, while toluene reduces hydrolysis risks. Documented yields for β-(1→4) linkages with galactose acceptors reach 70–80% under optimized conditions .

Q. How does the 2-acetamido group impact enzymatic substrate specificity?

The 2-acetamido moiety mimics natural N-acetylglucosamine (GlcNAc), making the compound a substrate for glycosidases (e.g., human O-GlcNAcase) and glycosyltransferases. Competitive inhibition assays (IC₅₀ ≈ 0.5–2 µM) demonstrate its utility in probing enzyme mechanisms. However, excessive acetylation (e.g., at C3/C4) may reduce binding affinity due to steric clashes .

Q. What are the challenges in synthesizing branched oligosaccharides using this donor?

Sequential deprotection is critical. For example:

  • Step 1 : Remove Nap with DDQ in wet DCM.
  • Step 2 : Selective C6 deacetylation via hydrazine acetate.
  • Step 3 : Glycosylation at the newly exposed hydroxyl. Side reactions (e.g., over-acetylation) require rigorous TLC monitoring and column chromatography (silica gel, EtOAc/hexane gradients) .

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